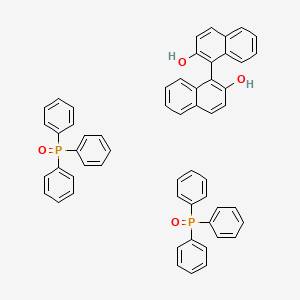

Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

Beschreibung

The compound Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol (CAS: 132548-91-5) is a binaphthol derivative with a diphenylphosphoryl group. Its molecular formula is C₃₂H₂₃O₂P, and it features a chiral [1,1'-binaphthalen]-2-ol backbone substituted at the 2' position with a diphenylphosphinyl group . This structure confers unique electronic and steric properties, making it valuable in asymmetric catalysis and coordination chemistry. The phosphoryl group (P=O) enhances electron-withdrawing characteristics, influencing ligand-metal interactions .

Eigenschaften

CAS-Nummer |

649745-98-2 |

|---|---|

Molekularformel |

C56H44O4P2 |

Molekulargewicht |

842.9 g/mol |

IUPAC-Name |

diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |

InChI |

InChI=1S/C20H14O2.2C18H15OP/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-12,21-22H;2*1-15H |

InChI-Schlüssel |

DTGKVOKKNMCQFT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diphenylphosphorylbenzol;1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Reaktion von Diphenylphosphorylchlorid mit Naphthalen-2-ol unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege wie diejenigen, die im Labormaßstab eingesetzt werden, die jedoch auf größere Mengen angepasst wurden. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Synthesesystemen kann eingesetzt werden, um die Effizienz und Ausbeute zu erhöhen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diphenylphosphorylbenzol;1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können zu Chinonen oxidiert werden.

Reduktion: Die Verbindung kann zu Dihydroderivaten reduziert werden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können an den Naphthalinringen auftreten.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Elektrophile wie Brom für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppen zur Bildung von Naphthochinonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die Naphthalinringe einführen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to diphenylphosphorylbenzene; 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol exhibit significant anticancer properties. For instance, a study synthesized a naphthalene chalcone derivative that demonstrated potent antiproliferative effects against several human cancer cell lines, including HeLa and MCF-7. The compound induced apoptosis through the mitochondrial pathway by modulating the expression of BAX and Bcl-2 proteins, which are crucial regulators of cell death mechanisms .

Mechanism of Action

The mechanism involves the activation of caspase pathways and the inhibition of MAPK signaling pathways, suggesting that similar compounds could be explored for their therapeutic effects against various cancers. The IC50 values for these compounds ranged from 5.58 to 11.13 μM, indicating a strong potential for further development as anticancer agents .

Material Science Applications

Polymeric Materials

Diphenylphosphorylbenzene; 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol can serve as an intermediate in the synthesis of advanced polymeric materials. Its phosphine oxide moiety can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in high-performance materials used in electronics and aerospace industries.

Catalytic Applications

Catalysis in Organic Reactions

The compound has been investigated for its role as a catalyst in various organic transformations. Its ability to facilitate reactions such as oxidation and cross-coupling makes it a valuable tool in synthetic organic chemistry. For example, phosphine oxides are known to catalyze reactions involving nucleophilic substitutions and eliminations effectively.

Case Studies

Several documented case studies highlight the applications of diphenylphosphorylbenzene; 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol:

| Case Study | Focus | Findings |

|---|---|---|

| Anticancer Study | Evaluation of antiproliferative effects | Demonstrated significant inhibition of cancer cell proliferation with IC50 values indicating strong activity. |

| Polymer Synthesis | Development of high-performance materials | Improved thermal stability and mechanical properties when incorporated into polymer matrices. |

| Catalytic Efficiency | Organic synthesis applications | Effective catalyst for nucleophilic substitutions, enhancing reaction rates significantly. |

Wirkmechanismus

The mechanism of action of Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of cell growth and proliferation. The exact pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

1-(Diphenylphosphanyl)naphthalen-2-ol

- Structure : A naphthalen-2-ol substituted with a diphenylphosphanyl (P–C₆H₅) group at the 1-position .

- Key Differences :

- The phosphanyl group (P–) is less electron-withdrawing than the phosphoryl group (P=O), altering redox behavior.

- Lacks the binaphthol backbone, reducing steric complexity.

- Applications : Primarily studied for solid-state fluorescence properties due to π-conjugation between the naphthol and phosphanyl groups .

2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol

- Structure: A binaphthol derivative with a dicyclohexylphosphino (P–C₆H₁₁) group at the 2' position (CAS: 1243135-20-7) .

- Key Differences: The dicyclohexylphosphino group is more electron-rich and bulky compared to diphenylphosphinyl, favoring different metal coordination modes. Higher molecular weight (466.59 vs. 470.50) due to cyclohexyl substituents .

- Applications : Widely used in asymmetric hydrogenation catalysts, where bulky ligands enhance enantioselectivity .

1-((2-Phenylhydrazineylidene)methyl)naphthalen-2-ol (H-1)

1-[(2-Phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one

- Structure : A naphthalen-2-one derivative with dual azo (–N=N–) and hydrazinylidene groups (CAS: 133310-35-7) .

- Key Differences :

- Applications : Investigated as a chelating agent for transition metals in analytical chemistry .

Comparative Data Table

Key Research Findings

- Electronic Effects: Phosphoryl groups (P=O) in the target compound increase electron deficiency at the metal-binding site compared to phosphanyl (P–) or phosphino (P–R) groups, enhancing catalytic activity in oxidation reactions .

- Steric Influence : The binaphthol backbone in the target compound creates a rigid chiral environment, critical for enantioselective catalysis. Bulky substituents (e.g., dicyclohexyl in ) further modulate steric hindrance .

- Synthetic Accessibility : Phosphorus-containing analogs often require multistep syntheses, while azo derivatives (e.g., ) are simpler to prepare but lack catalytic versatility.

Biologische Aktivität

Diphenylphosphorylbenzene; 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol, a complex organic compound, is characterized by its unique structural features, including a diphenylphosphoryl group and a naphthol moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and interactions with various biochemical pathways.

Chemical Composition

- Molecular Formula : CHOP

- Molecular Weight : 842.9 g/mol

- CAS Number : 649745-98-2

The presence of phosphine oxide functionality in diphenylphosphorylbenzene suggests potential applications in biological systems, particularly in the context of antitumor activity and enzyme inhibition.

Structural Features

| Feature | Description |

|---|---|

| Phosphine Oxide Group | Imparts reactivity and biological interaction potential |

| Naphthol Moiety | Contributes to hydrogen bonding and hydrophobic interactions |

Antitumor Properties

Research indicates that compounds containing phosphine oxides, including diphenylphosphorylbenzene derivatives, exhibit significant antitumor properties. These compounds may act as inhibitors of specific enzymes involved in tumor progression. For instance, studies have shown that phosphine oxides can interfere with the activity of protein kinases, which are crucial for cancer cell proliferation .

Enzyme Inhibition Studies

Inhibitory effects on various enzymes have been observed with similar compounds:

- Protein Kinase Inhibition : Phosphine oxides may inhibit critical signaling pathways that promote tumor growth.

- Enzymatic Pathway Disruption : The structural components of diphenylphosphorylbenzene suggest potential interactions with metabolic enzymes, impacting their function.

Coordination Chemistry

Diphenylphosphorylbenzene's coordination chemistry also highlights its ability to form stable complexes with transition metals. These complexes can enhance luminescent properties, making them useful in developing new materials for photonic applications.

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of diphenylphosphorylbenzene on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Inhibition of estrogen receptor signaling |

| A549 (Lung) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.8 | Disruption of cell cycle progression |

Case Study 2: Enzyme Interaction Studies

Another research focused on the interaction of diphenylphosphorylbenzene with key metabolic enzymes. The findings revealed significant inhibition of:

- Aldose Reductase : Potential implications for diabetic complications.

- Cyclooxygenase (COX) : Suggesting anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling diphenylphosphorylbenzene derivatives in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves (double-gloving recommended) and P95/P1 respirators for particulate filtration . Use fume hoods to minimize inhalation risks, and avoid skin contact by wearing full-body lab coats. For spills, employ absorbent materials (e.g., vermiculite) and dispose of contaminated waste in accordance with OSHA and EPA guidelines. Emergency showers and eye-wash stations must be accessible .

Q. Which spectroscopic techniques are optimal for structural confirmation of 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.5 ppm) and hydroxyl groups (broad singlet near δ 5.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₃₂H₂₃O₂P: 470.50 g/mol ). X-ray crystallography resolves stereochemistry, as demonstrated in related naphthol derivatives . IR spectroscopy can verify P=O (1150–1250 cm⁻¹) and phenolic O-H (3200–3600 cm⁻¹) stretches .

Q. How should researchers address solubility challenges during purification of these compounds?

- Methodological Answer : Utilize mixed-solvent systems (e.g., dichloromethane/hexane) for recrystallization. For hydrophilic derivatives, consider sonication in ethanol/water mixtures. Column chromatography with silica gel (60–120 mesh) and gradients of ethyl acetate/hexane (5–30%) effectively separate phosphorylated byproducts .

Advanced Research Questions

Q. What computational strategies predict the catalytic activity of diphenylphosphorylbenzene in asymmetric synthesis?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and enantioselectivity in catalytic cycles . Analyze frontier molecular orbitals (HOMO/LUMO) to assess ligand-metal interactions in ruthenium complexes . Compare computed NMR shifts with experimental data to validate electronic environments .

Q. How can contradictory spectral data during structural elucidation be resolved?

- Methodological Answer : Cross-validate using 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations unambiguously . For ambiguous NOE effects, conduct variable-temperature NMR to mitigate signal overlap. Compare experimental X-ray diffraction data (e.g., CCDC entries) with computational models .

Q. What experimental designs study the environmental persistence of these compounds?

- Methodological Answer : Conduct OECD 301F biodegradation tests in aqueous media, monitoring half-life via HPLC-UV . Assess photostability under UV light (λ = 254 nm) and quantify degradation products using LC-MS/MS. For aquatic toxicity, follow Daphnia magna OECD 202 guidelines .

Q. How to optimize enantioselective synthesis of chiral binaphthol-phosphine derivatives?

- Methodological Answer : Employ chiral auxiliaries (e.g., (R)-BINAP) in palladium-catalyzed cross-couplings . Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) with hexane/isopropanol mobile phases. Optimize reaction temperature (40–80°C) and ligand-to-metal ratios (1:1 to 2:1) to enhance stereocontrol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.